

Spectroscopic data (NMR, IR, MS) of 2',4'-Dihydroxy-3'-propylacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2',4'-Dihydroxy-3'-propylacetophenone
Cat. No.:	B104700

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2',4'-Dihydroxy-3'-propylacetophenone**

Introduction: Elucidating the Molecular Architecture

2',4'-Dihydroxy-3'-propylacetophenone (CAS No. 40786-69-4) is a substituted acetophenone, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and functional materials.^{[1][2]} Specifically, it serves as a crucial precursor in the production of treatments for allergic diseases.^[3] For researchers in medicinal chemistry and drug development, precise structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its structural integrity and electronic environment.

This guide offers a comprehensive examination of the expected spectroscopic data for **2',4'-Dihydroxy-3'-propylacetophenone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As complete, published experimental spectra for this specific molecule are not readily available, this document synthesizes data from closely related analogs—primarily 2',4'-dihydroxyacetophenone^{[4][5][6]}—and established principles of spectroscopy to present a robust, predictive analysis. The causality behind spectral features is explained, providing a framework for interpreting experimental data and validating the molecular structure.

Molecular Structure and Spectroscopic Implications

The structure of **2',4'-Dihydroxy-3'-propylacetophenone** combines several key functional groups that dictate its spectroscopic behavior. Understanding these components is the first step in interpreting its spectra.

- **Aromatic Ring:** A hexasubstituted benzene ring provides a rigid scaffold. The electronic effects of its substituents—two hydroxyl groups, a propyl group, and an acetyl group—will govern the chemical shifts of the aromatic protons and carbons.
- **Phenolic Hydroxyls (-OH):** The hydroxyl groups at C2' and C4' are key features. The C2'-OH group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, significantly influencing its proton chemical shift in NMR and the carbonyl stretching frequency in IR.
- **Acetyl Group (-COCH₃):** This group contains a carbonyl (C=O) function and a methyl group. The carbonyl carbon is highly deshielded in ¹³C NMR, and its stretching vibration is a prominent feature in the IR spectrum.^[7] The methyl protons give a characteristic singlet in the ¹H NMR spectrum.
- **n-Propyl Group (-CH₂CH₂CH₃):** This aliphatic chain will produce characteristic signals in the NMR spectra, allowing for its unambiguous identification through chemical shifts and spin-spin coupling patterns.

Below is the annotated chemical structure of **2',4'-Dihydroxy-3'-propylacetophenone**.

Caption: Molecular structure of **2',4'-Dihydroxy-3'-propylacetophenone**.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **2',4'-Dihydroxy-3'-propylacetophenone** in a solvent like DMSO-d₆ would exhibit distinct signals for each type of proton.

Predicted ^1H NMR Data

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Causality & Rationale
2'-OH	12.0 - 13.0	Singlet (broad)	-	Strong intramolecular H-bond with the C=O group causes significant deshielding, shifting the proton far downfield. Similar phenolic protons in related structures appear in this region.[8]
4'-OH	9.0 - 10.0	Singlet (broad)	-	A typical chemical shift for a phenolic proton not involved in strong intramolecular H-bonding.[9]

H-6'	7.5 - 7.7	Doublet	~9.0	Ortho-coupled to H-5'. It is deshielded by the adjacent acetyl group. Its chemical shift is comparable to the equivalent proton in 2',4'-dihydroxyacetophenone.[4]
H-5'	6.3 - 6.5	Doublet	~9.0	Ortho-coupled to H-6' and shielded by the two ortho hydroxyl groups.
-COCH ₃ (Acetyl)	2.5 - 2.7	Singlet	-	A characteristic singlet for methyl protons adjacent to a carbonyl group.[10]
-CH ₂ CH ₂ CH ₃ (Propyl- α)	2.5 - 2.7	Triplet	~7.5	Protons on the carbon attached to the aromatic ring. Deshielded by the ring.
-CH ₂ CH ₂ CH ₃ (Propyl- β)	1.5 - 1.7	Sextet	~7.5	Coupled to the five protons on the adjacent α - and γ -carbons.
-CH ₂ CH ₂ CH ₃ (Propyl- γ)	0.8 - 1.0	Triplet	~7.5	Terminal methyl group of the propyl chain, located in the

most shielded
region.

Expert Interpretation

The most telling feature is the extremely downfield signal of the 2'-OH proton, a direct consequence of intramolecular hydrogen bonding. This validates the relative positioning of the hydroxyl and acetyl groups. The aromatic region is expected to show a simple AB spin system (two doublets), confirming the substitution pattern on the ring. The propyl group should be easily identified by its characteristic triplet-sextet-triplet pattern and 2:2:3 integration ratio.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shift is sensitive to hybridization and the electronegativity of neighboring atoms.[\[11\]](#)

Predicted ¹³C NMR Data

Carbon Assignment	Predicted δ (ppm)	Causality & Rationale
C=O (Acetyl)	202 - 205	The carbonyl carbon is the most deshielded due to the double bond to oxygen and its sp^2 hybridization.[11]
C-4'	162 - 165	Aromatic carbon attached to an -OH group, significantly deshielded by the oxygen's electronegativity.
C-2'	160 - 163	Aromatic carbon attached to the second -OH group.
C-6'	131 - 133	Aromatic CH carbon, its shift is influenced by the adjacent acetyl group. Data from similar acetophenones support this range.[12]
C-1'	113 - 115	Quaternary aromatic carbon shielded by two ortho -OH groups.
C-3'	110 - 112	Quaternary aromatic carbon attached to the propyl group.
C-5'	107 - 109	Aromatic CH carbon, shielded by the ortho and para -OH groups.
-COCH ₃ (Acetyl)	28 - 32	sp^3 hybridized methyl carbon adjacent to the carbonyl group.
-CH ₂ CH ₂ CH ₃ (Propyl- α)	22 - 25	sp^3 carbon directly attached to the aromatic ring.
-CH ₂ CH ₂ CH ₃ (Propyl- β)	20 - 23	sp^3 carbon in the middle of the propyl chain.

-CH₂CH₂CH₃ (Propyl- γ)

13 - 15

Terminal sp³ methyl carbon,
the most shielded aliphatic
carbon.

Expert Interpretation

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The downfield signal above 200 ppm is a definitive marker for the ketone carbonyl carbon.[11] The four signals between 107-165 ppm confirm the presence of four distinct aromatic carbon environments (two quaternary, two CH), which is consistent with the substitution pattern. The remaining four signals in the upfield region (13-32 ppm) correspond to the four aliphatic carbons of the acetyl and propyl groups.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Causality & Rationale
3500 - 3200	O-H Stretch (Phenolic)	Strong, Broad	Characteristic of hydrogen-bonded hydroxyl groups. The broadness is due to the varying degrees of hydrogen bonding in the sample matrix. [6]
3050 - 3000	C-H Stretch (Aromatic)	Medium	Typical for sp ² C-H bonds on a benzene ring. [7]
2960 - 2850	C-H Stretch (Aliphatic)	Medium-Strong	Corresponds to the C-H bonds of the propyl and acetyl methyl groups.
1640 - 1620	C=O Stretch (Ketone)	Strong, Sharp	The carbonyl stretch is shifted to a lower frequency compared to a typical ketone (~1715 cm ⁻¹) due to conjugation with the aromatic ring and the strong intramolecular hydrogen bond with the 2'-OH group. [7]
1600 - 1450	C=C Stretch (Aromatic)	Medium-Strong	Multiple bands are expected, characteristic of the benzene ring vibrations. [13]
1300 - 1100	C-O Stretch (Phenolic)	Strong	Arises from the stretching of the

carbon-oxygen bond
of the phenol groups.

~850 - 800 C-H Bend (Aromatic) Strong

Out-of-plane bending
for adjacent aromatic
hydrogens, indicative
of the substitution
pattern.

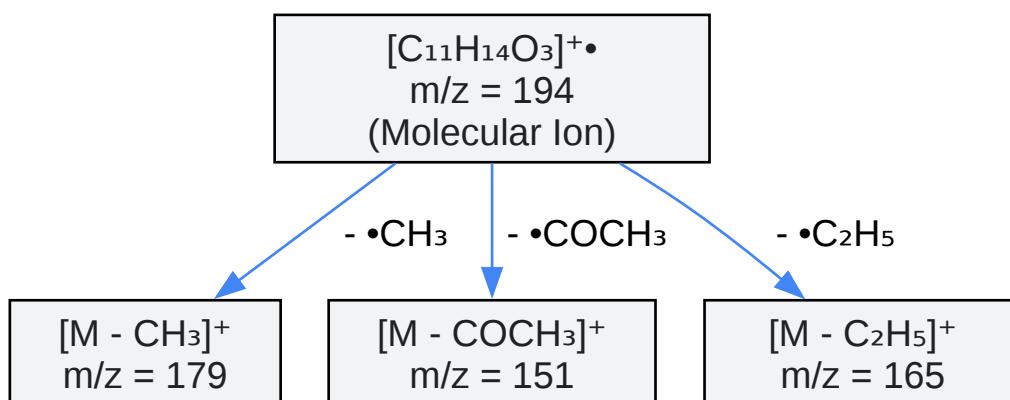
Expert Interpretation

The IR spectrum serves as a rapid and reliable confirmation of the key functional groups. The two most diagnostic peaks are the very broad O-H stretch above 3200 cm^{-1} and the strong, sharp C=O stretch at a relatively low wavenumber ($\sim 1630\text{ cm}^{-1}$). The low frequency of the carbonyl absorption is a powerful piece of evidence for the intramolecular hydrogen bond between the 2'-OH and the acetyl group, a defining feature of this molecule's structure.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization.

Predicted Mass Spectrometry Data

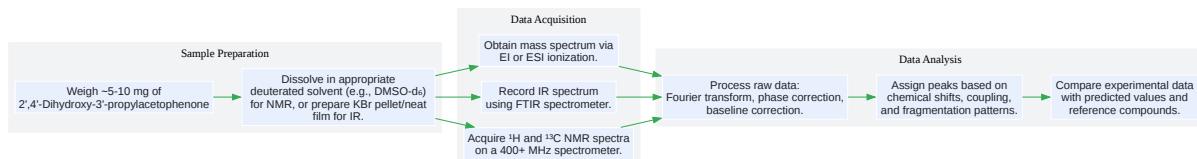

- Molecular Formula: $\text{C}_{11}\text{H}_{14}\text{O}_3$
- Exact Mass: 194.0943 g/mol [\[1\]](#)
- Molecular Ion Peak $[\text{M}]^{+\bullet}$: m/z 194

Predicted Fragmentation Pathway

The primary fragmentation of acetophenones involves cleavage at the bonds adjacent to the carbonyl group.

Fragment m/z	Lost Fragment	Proposed Fragment Structure	Causality & Rationale
179	•CH ₃	[M - 15] ⁺	Loss of the acetyl methyl group, a common α -cleavage for ketones.
151	•COCH ₃	[M - 43] ⁺	Loss of the entire acetyl radical, a characteristic fragmentation of acetophenones. This results in a stable dihydroxypropylbenzyl cation.
165	•C ₂ H ₅	[M - 29] ⁺	Benzylic cleavage with loss of an ethyl radical from the propyl chain. This is a favorable fragmentation due to the formation of a stable benzylic radical.

The proposed fragmentation pathway is illustrated below.


[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathways for **2',4'-Dihydroxy-3'-propylacetophenone**.

Experimental Protocols

To obtain the data described, rigorous and standardized experimental procedures are necessary.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for spectroscopic characterization of an organic compound.

Synthesis Protocol

The title compound can be synthesized via a Claisen rearrangement followed by catalytic reduction, starting from 2,4-dihydroxyacetophenone.[14]

- Allylation: React 2,4-dihydroxyacetophenone with allyl bromide in the presence of potassium carbonate in acetone to form 4-allyloxy-2-hydroxyacetophenone.

- Claisen Rearrangement: Heat the resulting 4-allyloxy-2-hydroxyacetophenone at 180-220 °C to induce a rearrangement, yielding 3-allyl-2,4-dihydroxyacetophenone.
- Catalytic Hydrogenation: Reduce the allyl group of 3-allyl-2,4-dihydroxyacetophenone using a palladium/carbon catalyst under a hydrogen atmosphere to obtain the final product, 2,4-dihydroxy-3-propylacetophenone.[14]

Conclusion

The spectroscopic profile of **2',4'-Dihydroxy-3'-propylacetophenone** is defined by its unique combination of phenolic, ketonic, and aliphatic moieties. ¹H and ¹³C NMR confirm the precise arrangement of protons and the carbon skeleton, with the intramolecularly hydrogen-bonded 2'-OH proton serving as a key diagnostic signal. IR spectroscopy provides rapid verification of the essential functional groups, where the position of the carbonyl absorption corroborates the hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the acetophenone structure. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 4. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. app.studyraid.com [app.studyraid.com]
- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-3',4'-dihydroxyacetophenone(99-40-1) 1H NMR spectrum [chemicalbook.com]
- 10. 2',6'-Dihydroxyacetophenone(699-83-2) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 2',4'-Dihydroxy-3'-propylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104700#spectroscopic-data-nmr-ir-ms-of-2-4-dihydroxy-3-propylacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com